

The Role of STING Protein in Inflammatory Response: A Technical Guide

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Executive Summary

The Stimulator of Interferon Genes (STING) protein is a pivotal component of the innate immune system, playing a critical role in the inflammatory response to cytosolic DNA.[1][2][3] Initially identified as an adaptor protein in antiviral defense, STING is now recognized as a central hub for a broad range of inflammatory signaling pathways.[4][5] Its activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for host defense against pathogens and cancer cells.[4][6][7] However, aberrant STING activation is also implicated in the pathogenesis of various autoimmune and inflammatory diseases.[8][9][10] This guide provides an in-depth technical overview of the STING signaling pathway, its role in inflammation, experimental protocols for its study, and its potential as a therapeutic target.

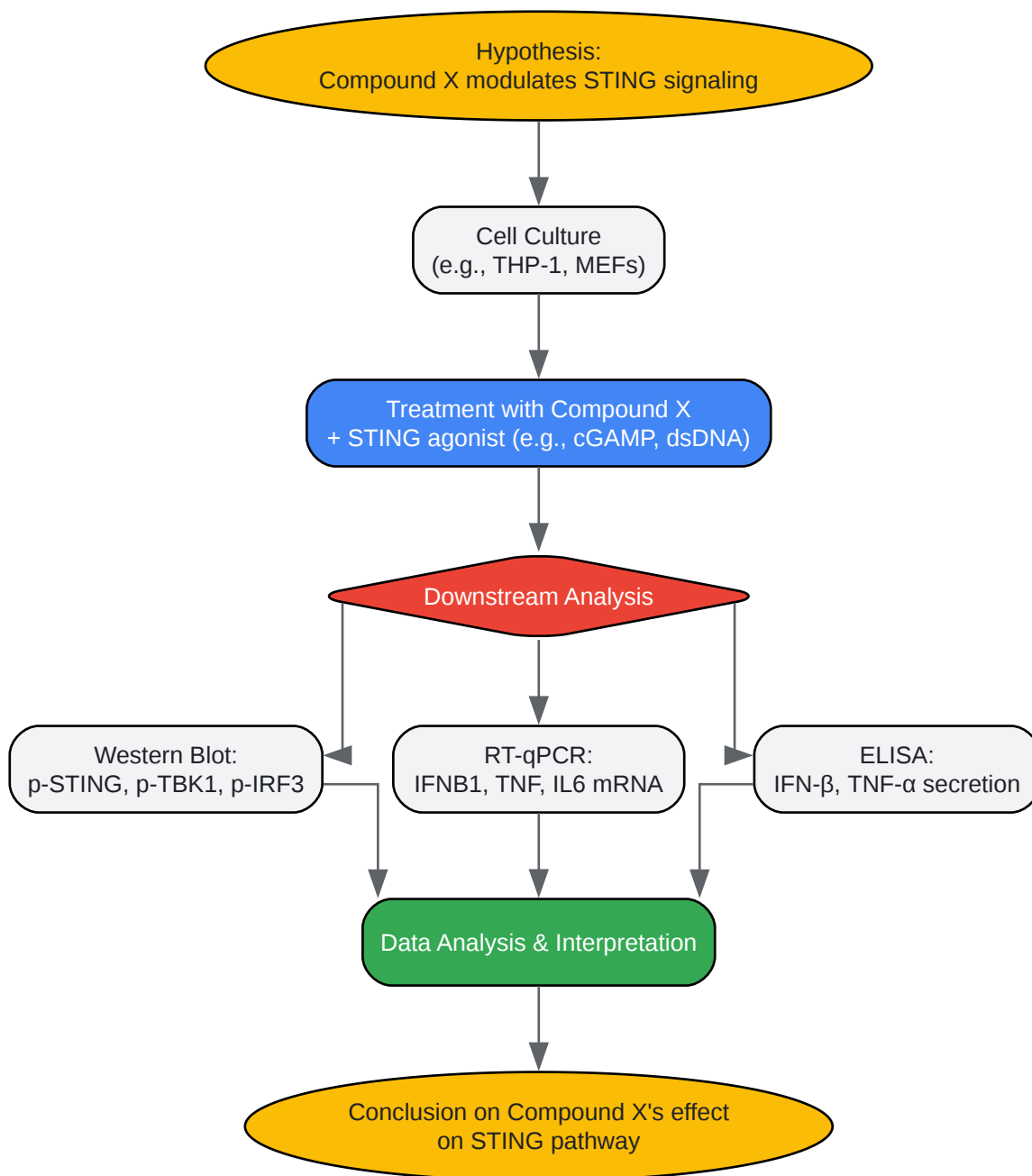
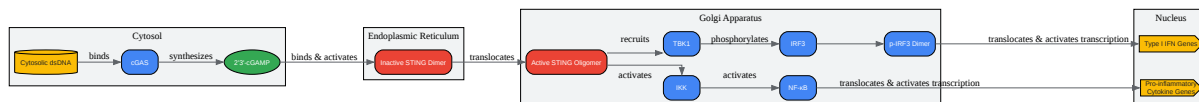
The STING Signaling Pathway: A Core Inflammatory Axis

The canonical STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[2][6]

1.1. Activation Cascade:

- **cGAS Activation:** The enzyme cyclic GMP-AMP synthase (cGAS) acts as the primary sensor of cytosolic dsDNA.^{[1][11]} Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.^{[2][12]}
- **STING Engagement:** 2'3'-cGAMP binds directly to the ligand-binding domain of STING, which resides on the endoplasmic reticulum (ER) membrane.^{[13][14]} This binding event induces a significant conformational change in the STING dimer.^{[2][5]}
- **Translocation and Complex Formation:** Activated STING translocates from the ER to the Golgi apparatus.^{[1][2]} During this transit, STING recruits TANK-binding kinase 1 (TBK1).^{[1][13]}
- **Downstream Signaling:** TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).^{[1][11]} Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN- α and IFN- β).^{[2][11]}
- **NF- κ B Activation:** STING activation also leads to the activation of the NF- κ B pathway, a key regulator of inflammation.^{[8][15]} This is mediated through the recruitment and activation of I κ B kinase (IKK), which leads to the nuclear translocation of NF- κ B and the subsequent expression of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .^{[16][17]}

Visualization of the STING Signaling Pathway



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